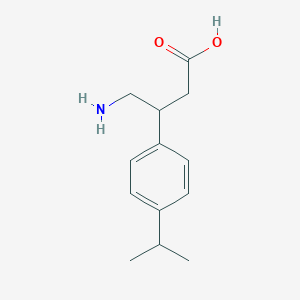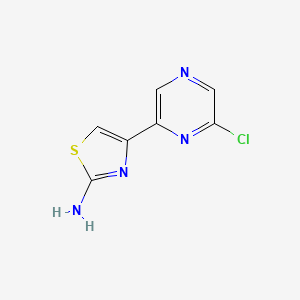![molecular formula C12H15ClN2O3 B13551782 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized using methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, or Pomeranz-Fritsch reaction.
Formylation: The tetrahydroisoquinoline core is then formylated to introduce the formamido group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Formamidoacetic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride is unique due to its specific combination of the tetrahydroisoquinoline core and formamidoacetic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-11(16)7-14-12(17)10-5-8-3-1-2-4-9(8)6-13-10;/h1-4,10,13H,5-7H2,(H,14,17)(H,15,16);1H/t10-;/m1./s1 |
InChI Key |
RXAYNIWFQJXOEI-HNCPQSOCSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)NCC(=O)O.Cl |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)




![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)




![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)

![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
